molecular formula C12H17BN2O4 B1394004 (6-(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)pyridin-3-yl)boronic acid CAS No. 928160-90-1

(6-(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)pyridin-3-yl)boronic acid

Cat. No. B1394004
CAS RN: 928160-90-1
M. Wt: 264.09 g/mol
InChI Key: HZXCCOZZCLLKTG-UHFFFAOYSA-N
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Description

“(6-(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)pyridin-3-yl)boronic acid” is a chemical compound that includes a 1,4-Dioxa-8-azaspiro[4.5]decane moiety . The 1,4-Dioxa-8-azaspiro[4.5]decane moiety has a molar mass of 143.18 g/mol .


Synthesis Analysis

The synthesis of 1,4-Dioxa-8-azaspiro[4.5]decane has been reported in the literature . It has been used in the synthesis of 1,4-dioxa-8-azaspiro[4,5]deca spirocyclotriphosphazenes .


Molecular Structure Analysis

The molecular structure of 1,4-Dioxa-8-azaspiro[4.5]decane includes a spirocyclic structure with two oxygen atoms and one nitrogen atom . The Hill formula for this moiety is C₇H₁₃NO₂ .


Chemical Reactions Analysis

1,4-Dioxa-8-azaspiro[4.5]decane has been used in the synthesis of 1,4-dioxa-8-azaspiro[4,5]deca spirocyclotriphosphazenes .


Physical And Chemical Properties Analysis

1,4-Dioxa-8-azaspiro[4.5]decane has a boiling point of 108 - 110 °C (35 hPa), a density of 1.117 g/cm3, and a flash point of 81 °C . It has a refractive index of n20/D 1.4819 (lit.) .

Scientific Research Applications

Suzuki-Miyaura Cross-Coupling Reactions

The compound may be used in Suzuki-Miyaura cross-coupling reactions, which are a type of chemical reaction used to form carbon-carbon bonds between a boronic acid and an organohalide in the presence of a palladium catalyst .

Aminocarbonylation and Annulation

It could also be involved in tandem palladium-catalyzed intermolecular aminocarbonylation and annulation reactions. These reactions are used to synthesize complex molecules by forming carbon-nitrogen bonds .

N-Arylation

N-arylation reactions, which involve the coupling of nitrogen-containing compounds with aryl halides or aryl triflates, might also utilize this compound as a reactant .

Cyanation Reactions

The compound could be used in copper-mediated cyanation reactions, which are important for introducing cyano groups into organic molecules .

Sensing Applications

Boronic acids are known for their ability to interact with diols and strong Lewis bases, leading to their utility in various sensing applications. This compound might be used in homogeneous assays or heterogeneous detection systems .

Protein-Protein Interaction Inhibition

Teraryl-based α-helix mimetics, which are compounds used for the inhibition of protein-protein interactions (PPI), often use pyridine-containing boronic acid building blocks. This compound could potentially be synthesized into such mimetics to increase water solubility .

Safety and Hazards

1,4-Dioxa-8-azaspiro[4.5]decane may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray, wash skin thoroughly after handling, use only outdoors or in a well-ventilated area, and wear protective gloves/eye protection/face protection .

properties

IUPAC Name

[6-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)pyridin-3-yl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17BN2O4/c16-13(17)10-1-2-11(14-9-10)15-5-3-12(4-6-15)18-7-8-19-12/h1-2,9,16-17H,3-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZXCCOZZCLLKTG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CN=C(C=C1)N2CCC3(CC2)OCCO3)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17BN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60693119
Record name [6-(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)pyridin-3-yl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60693119
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(6-(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)pyridin-3-yl)boronic acid

CAS RN

928160-90-1
Record name [6-(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)pyridin-3-yl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60693119
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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